(3S)-N,N-diethylpiperidine-3-carboxamide
Description
Contextual Importance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the realm of medicinal chemistry and drug discovery. nih.gov This scaffold is prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals. lifechemicals.com The significance of piperidine-based compounds stems from their proven success; currently, over 100 commercially available drugs incorporate a piperidine substructure, exhibiting a wide spectrum of biological activities including anesthetic, antipsychotic, and anti-allergic effects. lifechemicals.com
The utility of the piperidine scaffold is attributed to several key features. Its saturated, three-dimensional nature provides a structural complexity that is distinct from flat aromatic rings, allowing for more specific and refined interactions with biological targets like proteins. lifechemicals.com The introduction of piperidine moieties into potential drug molecules can favorably modulate critical properties such as:
Physicochemical Properties: Influencing factors like solubility and lipophilicity. thieme-connect.comthieme-connect.com
Biological Activity and Selectivity: Enhancing the potency and specificity of the drug for its intended target. thieme-connect.comthieme-connect.com
Pharmacokinetic Profiles: Improving how the drug is absorbed, distributed, metabolized, and excreted by the body. thieme-connect.comthieme-connect.com
Given these advantages, the synthesis and functionalization of piperidine derivatives remain a very active area of organic synthesis and pharmaceutical research. nih.gov
Overview of the (3S)-N,N-Diethylpiperidine-3-carboxamide Moiety and its Chiral Significance
This compound is a derivative of nipecotamide, distinguished by a diethylamide group attached to the carbonyl carbon at the 3-position of the piperidine ring. The "(3S)" designation is crucial as it defines the specific stereochemistry, or three-dimensional arrangement, of the atoms at the chiral center on the piperidine ring.
Chirality is a critical concept in drug design because biological systems, such as enzymes and receptors, are themselves chiral. thieme-connect.com Consequently, different enantiomers (mirror-image isomers) of a chiral drug can exhibit vastly different biological activities. The specific spatial arrangement of a molecule, like the (3S) configuration, can significantly influence its ability to bind to a biological target. thieme-connect.com Medical researchers often prioritize the development of single-enantiomer drugs, despite potentially more complex syntheses, because of the expected benefits in potency, selectivity, and pharmacokinetic properties. thieme-connect.com
The table below outlines the basic chemical properties of the (3S)-enantiomer and its racemic mixture.
| Property | This compound | N,N-diethylpiperidine-3-carboxamide (Racemic) |
| Molecular Formula | C₁₀H₂₀N₂O drugfuture.com | C₁₀H₂₀N₂O nist.govnist.gov |
| Molecular Weight | 184.28 g/mol | 184.2786 g/mol nist.govnist.gov |
| CAS Registry Number | 167392-61-2 drugfuture.com | 3367-95-1 nist.govnist.gov |
| Stereochemistry | (S) configuration at position 3 drugfuture.com | Racemic (mixture of R and S enantiomers) ncats.io |
| Synonyms | (S)-N,N-DIETHYL-3-PIPERIDINECARBOXAMIDE drugfuture.com | N,N-Diethylnipecotamide nist.govnist.gov |
Scope of Academic Research into this compound and its Analogues
Academic and industrial research has actively explored the potential of piperidine-3-carboxamide derivatives as biologically active agents. The investigation is not limited to the specific this compound molecule but extends to a broad range of its analogues, where different substituents are placed on the piperidine nitrogen or the carboxamide group.
A significant area of this research is in oncology. For instance, a high-throughput screening of small-molecule libraries identified a compound with an N-arylpiperidine-3-carboxamide scaffold that induced senescence-like changes in human melanoma cells. nih.gov Subsequent investigation into a focused library of analogues revealed that an S-isomer, specifically, demonstrated markedly improved antimelanoma activity, highlighting the critical role of the stereochemistry at the 3-position. nih.gov This work identified a novel and potent series of N-arylpiperidine-3-carboxamide derivatives for further study. nih.gov Other research has examined different modifications, such as the synthesis and evaluation of N1-benzyl-3-(N,N-diethylcarbamoyl)piperidines as potential cholinesterase inhibitors. nih.gov These studies underscore the value of the piperidine-3-carboxamide scaffold as a versatile template for developing new therapeutic compounds.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-N,N-diethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQKYQVJDRTTLZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167392-61-2 | |
| Record name | N,N-diethylpiperidine-3-carboxamide, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7MG6B3BEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3s N,n Diethylpiperidine 3 Carboxamide and Its Analogues
General Strategies for N,N-Disubstituted Carboxamide Synthesis
The formation of an amide bond is a fundamental transformation in organic synthesis. For N,N-disubstituted carboxamides, several efficient methods have been developed, often prioritizing mild conditions, high yields, and operational simplicity.
A direct and efficient approach for synthesizing N,N-disubstituted carboxamides involves the single-pot reaction of a carboxylic acid with an N,N-disubstituted carbamoyl (B1232498) chloride. google.com This method circumvents the need for prior activation of the carboxylic acid, streamlining the synthetic process. The reaction is typically conducted at room temperature by combining the carboxylic acid and the carbamoyl chloride, followed by the slow addition of a tertiary organic base. google.com This procedure has been shown to be effective for both aliphatic and aryl carboxylic acids. google.com
One of the significant advantages of this process is the avoidance of high temperatures, which can lead to the formation of colored impurities. google.com For instance, older methods required heating the reaction mixture to 110-220°C, which is energy-intensive and can compromise the purity of the final product. google.com In contrast, the single-pot method using a tertiary base can be carried out at temperatures ranging from 10°C to 50°C, yielding a colorless product. google.com The reaction is generally rapid, often completing within 15 to 60 minutes, after which the product can be isolated by simple extraction following the addition of water. google.com
Table 1: Examples of Single-Pot N,N-Disubstituted Carboxamide Synthesis
| Carboxylic Acid | Carbamoyl Chloride | Base | Reaction Time | Product |
| 3-Methyl Benzoic Acid | N,N-Diethyl Carbamoyl Chloride | Triethylamine | 15-25 min | N,N-Diethyl-m-toluamide |
| Benzoic Acid | N,N-Diethyl Carbamoyl Chloride | Tributylamine | 15-25 min | N,N-Diethyl Benzamide |
This data is illustrative of the process described in the cited source. google.com
Organic tertiary bases play a crucial role in the synthesis of N,N-disubstituted carboxamides from carboxylic acids and carbamoyl chlorides. Their primary function is to act as a scavenger for the hydrogen chloride (HCl) gas generated during the reaction. google.com This prevents the protonation of the reactants and catalyst, allowing the reaction to proceed efficiently. The selection of the tertiary amine can be tailored to the specific substrates. google.com
In related reactions, such as the hydrolysis of N-substituted phthalimides, tertiary amines like N-methylmorpholine can act as nucleophilic catalysts. nih.gov They react with the substrate to form a highly reactive monocationic amide intermediate (an acylammonium cation). nih.gov This intermediate is then more susceptible to attack by a nucleophile, such as water. nih.gov While the primary role in the carbamoyl chloride reaction is as an acid scavenger, the potential for nucleophilic catalysis by the tertiary base represents a possible mechanistic pathway that contributes to the reaction's efficiency. google.comnih.gov The use of a base is a significant improvement over previous methods that released corrosive HCl gas or required high temperatures to drive the reaction. google.com
Enantioselective Approaches for Chiral Piperidine-3-Carboxamides
Establishing the stereochemistry at the C3 position of the piperidine (B6355638) ring is a key challenge. Modern asymmetric synthesis provides several powerful methods to produce these chiral building blocks with high enantiomeric purity.
A highly effective method for accessing enantioenriched 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This cross-coupling strategy allows for the synthesis of 3-aryl and 3-vinyl piperidines from pyridine (B92270) derivatives. The key step involves the Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, generated from the partial reduction of pyridine. acs.org This reaction couples the dihydropyridine with aryl or vinyl boronic acids to create 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org A final reduction step then furnishes the desired enantiomerically enriched 3-substituted piperidine. acs.org
This method demonstrates broad functional group tolerance and has been successfully applied to the formal syntheses of important pharmaceutical compounds like Preclamol and Niraparib. acs.org The reaction proceeds through a reductive Heck-type mechanism where a rhodium(I) complex undergoes oxidative addition, followed by carbometalation of the dihydropyridine and subsequent protodemetalation to yield the product and regenerate the catalyst. acs.org
Table 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl-Tetrahydropyridines
| Aryl Boronic Acid | Yield (%) | Enantiomeric Excess (ee %) |
| Phenylboronic acid | 95 | 98 |
| 4-Fluorophenylboronic acid | 97 | 99 |
| 4-Trifluoromethylphenylboronic acid | 91 | 99 |
| 2-Naphthylboronic acid | 95 | 99 |
Data represents the yield and enantioselectivity for the key carbometalation step as reported in the cited source. acs.org
While direct arylation of N-nosylimines is a specific strategy, a more general and powerful approach for creating 3-arylpiperidines involves the ligand-controlled, palladium-catalyzed C(sp³)–H arylation of the piperidine ring itself. This method allows for the direct formation of a C-C bond at the beta-position (C3) of the piperidine core. rsc.org The selectivity of the arylation, whether it occurs at the alpha (C2) or beta (C3) position, can be controlled by the choice of phosphine (B1218219) ligand attached to the palladium catalyst. rsc.org
For instance, using flexible biarylphosphine ligands generally favors the formation of the desired 3-arylpiperidine product. In contrast, more rigid biarylphosphine ligands tend to direct the arylation to the more conventional alpha-position. rsc.org This ligand-based control is crucial for synthesizing specific isomers. DFT (Density Functional Theory) calculations have indicated that the selectivity arises from the reductive elimination step in the catalytic cycle. rsc.org Furthermore, N-heterocyclic carbene (NHC) ligands have also been shown to enable the Pd(II)-catalyzed C(sp³)–H arylation of saturated heterocycles like piperidine with a wide variety of aryl iodides, providing another powerful tool for diversification. nih.gov
Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are versatile chiral precursors for the synthesis of substituted piperidines, including those functionalized at the C3 position. nih.govnih.gov A common strategy involves using enantiomerically pure starting materials from the "chiral pool," such as α-amino acids (e.g., lysine, glutamic acid) or carbohydrates. nih.govthieme-connect.de General strategies often involve functionalizing the side chain of an amino acid followed by a cyclization reaction to form the piperidine ring. thieme-connect.de
For example, (2S,3R)-3-hydroxypipecolic acid has been synthesized from a serine derivative. thieme-connect.de The key steps included forming an alkene side chain, followed by a ring-closing metathesis (RCM) reaction catalyzed by Grubbs' catalyst to construct the dihydropiperidine ring. thieme-connect.de Subsequent hydrogenation and functional group manipulation yielded the final product. thieme-connect.de Beyond chiral pool approaches, methods using chiral auxiliaries and asymmetric catalysis are also widely employed to produce these important precursors with high stereocontrol. nih.gov Biocatalysis, using enzymes like D-amino acid transaminases, also presents a powerful method for producing enantiomerically pure D-amino acids, which can serve as starting materials for complex chiral molecules. mdpi.com
Enantioselective Hydration in Tricyclic Amino Ketone Synthesis
The precise stereochemistry of the (3S) configuration in N,N-diethylpiperidine-3-carboxamide is fundamental to its activity. The synthesis of such chiral structures often relies on enantioselective methods that establish the desired stereocenter early in the synthetic sequence. While direct enantioselective hydration is less common, related enantioselective intramolecular cyclizations serve as a powerful strategy for constructing chiral cyclic amino ketones, which are key precursors or analogues.
Amino acid-mediated intramolecular aldol (B89426) cyclizations represent a key approach for achieving high enantioselectivity in the formation of cyclic ketones. cnr.it For instance, the cyclization of a diketoaldehyde can be mediated by D-amino acids to produce the (S)-enantiomer of a bicyclic ketocarbaldehyde, a process that diverges from the typical stereochemical outcome observed in related Wieland-Miescher ketone syntheses. cnr.it The choice of amino acid, solvent, and acid co-catalyst are critical factors that influence the enantiomeric excess (e.e.) of the product. cnr.it
The development of new asymmetric methods for preparing chiral α-amino ketones is a significant goal in chemical synthesis. nih.gov One strategy involves the use of chiral catalysts, such as a palladium(II) complex, to facilitate the asymmetric arylation of α-keto imines generated in situ. nih.gov These methods can provide access to a variety of chiral α-amino ketones, which can be further elaborated into more complex structures like tricyclic systems. nih.govrsc.org The construction of tricyclic scaffolds can also be achieved through successive cyclization reactions starting from advanced building blocks derived from amino acids. nih.gov A key step in such a sequence can be a carbamate-guided, diastereoselective epoxidation followed by an intramolecular epoxide opening, which effectively constructs the chiral piperidine ring. nih.gov
| Factor | Observation | Reference |
|---|---|---|
| Amino Acid Mediator | D-amino acids can produce the (S)-enantiomer in certain cyclizations. The choice of amino acid (e.g., D-tyrosine) can optimize enantioselectivity. | cnr.it |
| Solvent | Solvents like DMSO are often used. The solubility of the amino acid in the chosen solvent can directly impact the observed enantioselectivity. | cnr.it |
| Acid Co-catalyst | An acid, such as HClO4, is often required for subsequent dehydration. The presence and concentration of the acid can affect reaction efficiency and selectivity. | cnr.it |
| Catalyst System | Chiral palladium complexes can catalyze asymmetric reactions on α-keto imine precursors to generate chiral α-amino ketones with high enantioselectivity. | nih.gov |
Derivatization Strategies for the (3S)-N,N-Diethylpiperidine-3-carboxamide Core
Once the core this compound structure is obtained, further derivatization is often employed to explore structure-activity relationships (SAR). These strategies typically involve reactions at the piperidine nitrogen or modifications of the carboxamide group.
Amidation and Sulfonamide Coupling Reactions
The amide linkage is a cornerstone of many pharmaceuticals, and modifying or replacing it is a common derivatization tactic. nih.gov Sulfonamides are recognized as important bioisosteres of amides, featuring similar geometry but different electronic and hydrogen-bonding properties. nih.gov
The synthesis of piperidine-3-carboxamide analogues can be achieved through standard amide coupling reactions. For example, N-Boc-piperidine-3-carboxylic acid can be coupled with various amines using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base or catalyst such as 4-Dimethylaminopyridine (DMAP). nih.govmdpi.com
A significant derivatization strategy involves the reaction of the piperidine nitrogen with sulfonyl chlorides. This sulfonamide coupling reaction creates a new class of derivatives. A general procedure involves reacting a piperidine acid, such as (R)-3-piperidinic acid, with a corresponding benzene (B151609) sulfonyl chloride in the presence of a base like sodium hydroxide. mdpi.com The resulting N-sulfonylated piperidine acid can then be subjected to an esterification or amidation reaction to yield the final target compounds. mdpi.com A study focusing on sulfonyl derivatives of piperidine-3-carboxylic acid demonstrated the synthesis of a series of novel sulfonamides via amide coupling with substituted sulfonyl chlorides. researchgate.net
| Starting Material | Reagent | Coupling Type | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| (R)-3-Piperidinic acid | Benzene sulfonyl chloride | Sulfonamide formation | NaOH, THF, Room Temp | N-Sulfonyl-piperidine-3-carboxylic acid | mdpi.com |
| N-Boc-piperidine-3-carboxylic acid | Substituted sulfonyl chlorides | Amide coupling | Not specified | Sulfonyl derivatives of piperidine-3-carboxamide | researchgate.net |
| Heteroaldehydes | Heteroaryl sulfonylamines | Oxidative Amidation | PEG-400, CCl3CN/H2O2 | Sulfonyl carboxamide linked heterocycles | researchgate.net |
Nucleophilic Substitution and Functionalization of Piperidine Ring
Functionalization of the piperidine ring, particularly at the nitrogen atom, is a primary strategy for modulating the physicochemical and pharmacological properties of piperidine-3-carboxamide derivatives. Nucleophilic substitution reactions, specifically N-alkylation and N-arylation, are commonly employed.
A detailed structure-activity analysis of piperidine-3-carboxamides revealed that substitution at the piperidine nitrogen with various alkyl or aralkyl groups plays a crucial role in biological activity. nih.gov For instance, the synthesis of 1-alkyl(aralkyl)nipecotamides, where the piperidine nitrogen is functionalized, has been explored extensively. nih.gov The introduction of hydrophobic character through long alkyl chains, such as in 1-decyl-3-(N,N-diethylcarbamoyl)piperidine, has been shown to influence potency. nih.gov
Modern synthetic methods offer diverse ways to functionalize the piperidine ring. This includes intramolecular cyclization/reduction cascades of halogenated amides and reductive amination of amino fatty acids, which can generate substituted piperidine structures. mdpi.com Furthermore, multicomponent reactions provide a highly efficient means to create polysubstituted piperidine analogues in a single step. ajchem-a.com These reactions can involve aromatic aldehydes and piperidine reacting with other components to build complex molecular architectures. ajchem-a.com Such strategies highlight the versatility of the piperidine core in generating large libraries of compounds for biological screening.
| Compound Name |
|---|
| This compound |
| 1-Decyl-3-(N,N-diethylcarbamoyl)piperidine |
| (R)-3-Piperidinic acid |
| N-Boc-piperidine-3-carboxylic acid |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |
| 4-Dimethylaminopyridine (DMAP) |
| Sodium hydroxide |
| Tetrahydrofuran (THF) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Perchloric acid (HClO4) |
| D-Tyrosine |
| Polyethylene glycol (PEG-400) |
| Trichloroacetonitrile (CCl3CN) |
| Hydrogen peroxide (H2O2) |
In Vitro Biological Activity and Mechanistic Pharmacology of 3s N,n Diethylpiperidine 3 Carboxamide Analogues
Enzyme Inhibition Profiles
Analogues of (3S)-N,N-diethylpiperidine-3-carboxamide have been investigated as inhibitors of distinct enzyme classes, demonstrating the versatility of the piperidine-3-carboxamide scaffold in medicinal chemistry. The primary targets discussed are soluble epoxide hydrolase (sEH) and cathepsin K, both of which are implicated in various physiological and pathological processes.
Soluble Epoxide Hydrolase (sEH) Inhibitory Activity
Piperidine-derived amides have been identified as potent inhibitors of the human soluble epoxide hydrolase (sEH) enzyme. nih.gov The inhibition of sEH is a therapeutic strategy of interest as it increases the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and anti-fibrotic properties. nih.gov The central amide-piperidine motif appears to be a crucial molecular recognition element for sEH, suggesting a snug fit within the binding pocket of the enzyme. nih.gov
Research into piperidine-carboxamide analogues has led to the identification of compounds with significant inhibitory activity against human sEH. For instance, a novel piperidine (B6355638) amide derivative of chromone-2-carboxylic acid, compound 7, demonstrated concentration-dependent inhibition of human sEH with an IC50 value of 1.75 µM. acgpubs.orgacgpubs.org While many compounds that are potent against human sEH show a lower potency against the mouse ortholog, this cross-species activity is a critical aspect of preclinical development. mdpi.com However, specific IC50 values for this compound analogues against mouse sEH are not extensively detailed in the reviewed literature.
Table 1: Inhibitory Activity of Piperidine-Carboxamide Analogues against Human sEH
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 7 (chromone-2-piperidine amide derivative) | Human sEH | 1.75 |
Data sourced from references acgpubs.orgacgpubs.org
Structure-activity relationship (SAR) studies on piperidine-derived amide inhibitors have revealed key structural features that influence their potency. The data from these SAR studies indicate that the central amide-piperidine moiety is a critical pharmacophore, suggesting a tight fit of this structural motif in the enzyme's binding pocket. nih.gov Isosteric modifications at specific positions can significantly alter efficacy. For example, the introduction of a methyl group at the 4-position of the piperidine ring can lead to a more than 40-fold reduction in activity, with IC50 values greater than 3000 nM. nih.gov Similarly, fluorination at this position also significantly diminishes the inhibitory potency. nih.gov These findings underscore the strict steric and electronic requirements for effective sEH inhibition by this class of compounds. nih.gov
Cathepsin K Inhibition and Anti-Bone Resorption Effects
A series of novel piperidamide-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K. nih.govmdpi.com Cathepsin K, a cysteine peptidase predominantly expressed in osteoclasts, is a principal enzyme involved in bone resorption. nih.gov Its inhibition is a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. nih.gov
Through the screening of fragment libraries and subsequent structural optimization, potent inhibitors of cathepsin K have been identified. nih.gov A notable example is compound H-9, which emerged from a research program focused on piperidamide-3-carboxamide derivatives and demonstrated the most potent inhibition in its series with an IC50 value of 0.08 µM. nih.govresearchgate.net Molecular docking studies of H-9 have indicated that it forms several hydrogen bonds and hydrophobic interactions with key active-site residues of cathepsin K. nih.gov The design strategy for these compounds involved a fragment growth approach, where a benzylamine (B48309) group was introduced to the piperidine-3-carboxamide skeleton to enhance interactions with the P3 pocket of the cathepsin K active site. nih.gov
Table 2: Cathepsin K Inhibitory Activity of Piperidamide-3-Carboxamide Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| F-12 | Cathepsin K | 13.52 |
| H-9 | Cathepsin K | 0.08 |
Data sourced from reference nih.gov
The functional consequence of cathepsin K inhibition by piperidamide-3-carboxamide analogues has been assessed in vitro using osteoclast models. The murine macrophage cell line RAW264.7, when stimulated with RANKL, differentiates into osteoclast-like cells that are capable of bone resorption. mdpi.comnih.gov In these assays, the anti-resorptive activity of test compounds is evaluated by measuring the concentration of C-terminal telopeptides of type I collagen (CTX-I), a biomarker for bone degradation, released into the cell culture medium. nih.gov
Compound H-9, at a concentration of 1 µM, demonstrated significant anti-bone resorption activity in this assay, comparable to the well-characterized cathepsin K inhibitor MIV-711. nih.gov This finding indicates that the enzymatic potency of these piperidamide-3-carboxamide derivatives translates into cellular efficacy, effectively reducing the breakdown of bone matrix in a controlled in vitro setting. nih.gov
Table 3: In Vitro Anti-Bone Resorption Activity of Compound H-9
| Compound | Cell Line | Assay | Outcome |
|---|---|---|---|
| H-9 | RANKL-induced RAW264.7 cells | Measurement of CTX-I concentration | Demonstrated anti-bone resorption activity comparable to MIV-711 |
Data sourced from reference nih.gov
DNA Gyrase Targeting in Mycobacteria (from related piperidine-4-carboxamides)
Recent research has identified piperidine-4-carboxamides (P4Cs), a class of compounds structurally related to this compound, as potent inhibitors of DNA gyrase in mycobacteria, particularly in the difficult-to-treat, multidrug-resistant opportunistic pathogen Mycobacterium abscessus. nih.govmdpi.com These findings highlight a novel class of mycobacterial DNA gyrase inhibitors with significant antimicrobial potential. nih.gov
Piperidine-4-carboxamides have demonstrated notable bactericidal activity against M. abscessus. mdpi.com Studies on the lead compound, MMV688844, and its more potent analogue, 844-TFM, have shown that they are active against all three subspecies of the M. abscessus complex. mdpi.comresearchgate.net This bactericidal effect was confirmed through time-concentration kill assays in planktonic cultures. mdpi.com
Furthermore, these compounds exhibit significant activity against M. abscessus biofilms. mdpi.comnih.gov The ability to disrupt biofilms is a critical attribute for new antimicrobial agents, as biofilms are a major contributor to antibiotic resistance and the persistence of chronic infections. nih.gov The dual action against both planktonic cells and biofilms underscores the therapeutic potential of this class of compounds. mdpi.com
The molecular target of piperidine-4-carboxamides in M. abscessus has been unequivocally identified as DNA gyrase. nih.govmdpi.com This was determined through the generation of spontaneous resistant mutants, which consistently showed mutations in the gyrA and gyrB genes, encoding the A and B subunits of DNA gyrase, respectively. mdpi.comnih.gov The frequency of spontaneous resistance emergence was found to be approximately 10⁻⁸ CFU. mdpi.comnih.gov
Biochemical assays using recombinant M. abscessus DNA gyrase confirmed that P4Cs directly inhibit the supercoiling activity of the wild-type enzyme. mdpi.comnih.gov Conversely, the mutant enzyme from P4C-resistant strains was not inhibited, providing direct evidence for the mechanism of action and resistance. mdpi.comnih.gov The inhibitory concentrations for the parent compound MMV688844 (844) and its trifluoromethyl derivative (844-TFM) against the wild-type DNA gyrase were determined, with 844-TFM showing improved potency. mdpi.com
Interestingly, P4C-resistant strains displayed limited cross-resistance to moxifloxacin, a fluoroquinolone that also targets DNA gyrase, and no cross-resistance to SPR719, a novel benzimidazole (B57391) DNA gyrase inhibitor. nih.govmdpi.com This suggests that the P4Cs have a distinct binding mode compared to other gyrase inhibitors. nih.gov Further analysis indicated that P4Cs, much like fluoroquinolones, induce DNA damage through their interaction with DNA gyrase, as evidenced by the induction of the recA promoter in DNA damage reporter strains. nih.govmdpi.com In silico docking studies and genetic evidence suggest that P4Cs may share a similar binding mode with gepotidacin, a member of the novel bacterial topoisomerase inhibitors (NBTIs). nih.gov
Table 1: Inhibitory Activity of Piperidine-4-carboxamides against M. abscessus DNA Gyrase
| Compound | IC₅₀ (μM) |
| MMV688844 (844) | 4.6 |
| 844-TFM | 1.9 |
| Data sourced from biochemical assays with recombinant M. abscessus DNA gyrase. mdpi.com |
Receptor Pharmacology and Ligand Interactions
Janus Kinase (Jak) Ligand Binding Studies
A review of the current scientific literature did not yield specific studies focused on the exploration of this compound derivatives as ligands for Janus Kinase 2 (Jak2). While research on other piperidine carboxamide derivatives has shown activity against various biological targets, a direct link to Jak2 inhibition for this specific scaffold has not been established in the reviewed literature.
In the absence of specific data for this compound derivatives, no structural insights into their interaction with the Jak2 ATP-binding cleft or regulatory domains can be provided. General structural studies of Jak2 have characterized the ATP-binding site located in the JH1 (kinase) domain, which is the target for approved Jak inhibitors. semanticscholar.org These inhibitors typically bind competitively to the ATP-binding cleft, which is formed between the N-terminal and C-terminal lobes of the kinase domain. semanticscholar.org The development of novel inhibitors often involves targeting this cleft or allosteric sites to achieve selectivity and overcome resistance. semanticscholar.org
Cannabinoid Receptor (CB2) Modulation by Related Carboxamides
Analogues of this compound, particularly those belonging to the broader class of carboxamides, have been investigated for their modulatory effects on the cannabinoid receptor 2 (CB2). The CB2 receptor, primarily expressed in immune tissues, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses. biomol.com Its activation is considered a promising therapeutic strategy for various inflammatory and neuropathic pain conditions, without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.
The binding affinity of a compound for a receptor is a measure of how tightly the compound binds to that receptor. It is typically determined through radioligand displacement assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The affinity is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Several studies have explored the affinity and selectivity of various carboxamide derivatives for the CB2 receptor. For instance, a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides have been synthesized and evaluated for their binding to human CB1 and CB2 receptors. biomol.com These assays typically use membranes from cells engineered to express high levels of the specific receptor (e.g., HEK-293 cells) and a radiolabeled ligand such as [3H]CP-55,940. biomol.com
The selectivity of a ligand for CB2 over CB1 is a critical parameter in the development of therapeutics targeting the CB2 receptor. A high selectivity ratio (Ki CB1 / Ki CB2) is desirable to minimize off-target effects. For example, certain 4-quinolone-3-carboxamide derivatives have demonstrated high affinity and selectivity for the CB2 receptor. Similarly, modifications to the side chains of other carboxamide-containing scaffolds have been shown to significantly enhance CB2 selectivity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
|---|---|---|---|
| Compound 14 | >10000 | 13.4 | >743 |
| Compound 23 | >10000 | 15.2 | >658 |
| JWH-133 | 677 | 3.4 | 199 |
| SR144528 | >10000 | 0.58 | >17241 |
Data in the table is compiled from studies on 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives and reference compounds. biomol.com
Functional assays are employed to determine the effect of a ligand on receptor activity after binding. For G protein-coupled receptors like CB2, which are often coupled to the Gi/o protein, agonist binding typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
The potency and efficacy of CB2 receptor ligands are frequently assessed using cAMP assays. In these experiments, cells expressing the CB2 receptor are stimulated with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels. The ability of a test compound to inhibit this forskolin-induced cAMP production is then measured. The concentration of the compound that produces 50% of its maximal effect is known as the half-maximal effective concentration (EC50), which is a measure of the compound's potency.
For example, in a study of 1,8-naphthyridin-2(1H)-one-3-carboxamides, selected compounds were evaluated for their ability to inhibit forskolin-mediated cAMP production in U2OS cells stably expressing the human CB2 receptor. biomol.com Some compounds in this class behaved as potent agonists, significantly reducing cAMP levels, while others acted as antagonists or inverse agonists, blocking the effect of a known CB2 agonist. biomol.com
| Compound | Functional Activity | EC50 (nM) |
|---|---|---|
| Compound A1 | Agonist | 28.0 |
| Compound A2 | Agonist | 29.6 |
| Compound 14 | Agonist | 20.6 |
| WIN-55,212-2 | Agonist | 17.3 |
Data in the table is compiled from a study on 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives and a reference compound in a cAMP functional assay. biomol.com
Metabotropic Glutamate (B1630785) Receptor (mGlu2/3) Antagonism Methodologies
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that are activated by the neurotransmitter glutamate. The group II mGluRs, which include the mGlu2 and mGlu3 subtypes, are important therapeutic targets for a variety of central nervous system disorders. Antagonists of mGlu2/3 receptors have shown potential in preclinical models of depression and anxiety. While the current scientific literature does not provide specific data on the antagonist activity of this compound or its close analogues on mGlu2/3 receptors, the following sections describe the standard methodologies used to characterize mGlu2/3 receptor antagonists.
Radioligand displacement binding assays are a fundamental technique for determining the affinity of a test compound for a specific receptor. In the context of mGlu2/3 receptors, these assays are typically performed using cell membranes prepared from tissues or cell lines that express these receptors.
A known radiolabeled ligand with high affinity for mGlu2/3 receptors, such as [3H]LY354740, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is quantified by measuring the amount of radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated. This Ki value represents the affinity of the test compound for the receptor. Nonspecific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
In vitro functional assays are crucial for determining whether a compound that binds to a receptor acts as an antagonist, agonist, or allosteric modulator. For mGlu2/3 receptors, which are coupled to Gi/o proteins, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
A common functional assay for mGlu2/3 antagonists involves measuring their ability to block the effects of a known mGlu2/3 receptor agonist. For example, cells expressing mGlu2 or mGlu3 receptors are first treated with the test compound (the potential antagonist) and then stimulated with an agonist like LY379268. The antagonist's efficacy is determined by its ability to prevent the agonist-induced decrease in cAMP levels.
Another functional assay approach involves measuring downstream signaling events, such as calcium mobilization. In cell lines engineered to co-express an mGlu receptor and a promiscuous G-protein like Gα15, receptor activation can be coupled to the release of intracellular calcium. Antagonists can be identified by their ability to block the calcium mobilization induced by an mGlu2/3 agonist.
Cellular Phenotypic Modulation
Recent research has demonstrated that certain N-arylpiperidine-3-carboxamide derivatives can induce significant changes in cellular phenotype, specifically by promoting a senescence-like state in cancer cells. Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including the activity of certain chemical compounds. Inducing senescence in cancer cells is being explored as a potential anti-cancer therapeutic strategy.
In a study utilizing high-throughput and high-content screening, a series of N-arylpiperidine-3-carboxamide derivatives were evaluated for their ability to induce a senescence-like phenotype in human melanoma A375 cells. The initial hit compound and its subsequently synthesized analogues were found to cause characteristic morphological changes associated with senescence, such as an enlarged and flattened cell shape.
The potency of these compounds in inducing senescence was quantified by determining their EC50 values, which represent the concentration at which 50% of the cell population exhibits a senescent phenotype. Furthermore, the antiproliferative activity of these compounds was assessed by measuring their IC50 values, the concentration at which cell proliferation is inhibited by 50%.
| Compound | Senescence-inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) |
|---|---|---|
| Compound 1 | 1.5 | 1.4 |
| Compound 21 | >10 | >10 |
| Compound 29 | >10 | >10 |
| Compound 32 | >10 | >10 |
| Compound 54 | 0.04 | 0.03 |
Data in the table is compiled from a study on N-arylpiperidine-3-carboxamide derivatives in human melanoma A375 cells.
Induction of Senescence-like Phenotype in Melanoma Cells by N-Arylpiperidine-3-carboxamide Derivatives
Research into the treatment of melanoma has explored small molecules capable of inducing cellular senescence, a state of irreversible cell cycle arrest, as a potential therapeutic strategy. nih.gov A study focused on N-arylpiperidine-3-carboxamide derivatives identified compounds that trigger a senescence-like phenotype in human melanoma cells, demonstrating a novel approach to inhibiting cancer cell proliferation. nih.govnih.gov
An initial screening identified a hit compound with an N-arylpiperidine-3-carboxamide scaffold that induced senescence-like phenotypic changes in human melanoma A375 cells. nih.gov Subsequent optimization led to the development of analogues with enhanced activity. nih.gov
One notable derivative, compound 54 , an S-isomer featuring a pyridine (B92270) ring and a pyrrole (B145914) moiety, demonstrated significant anti-melanoma activity. nih.gov When treated with compound 54 , A375 cells exhibited distinct morphological alterations characteristic of senescence, including an enlarged cell size, a single large nucleus, and increased cytoplasmic granularity. nih.gov These changes were comparable to those induced by doxorubicin (B1662922), a known inducer of senescence. nih.gov
Compound 54 proved to be more potent than the initial hit compound at inducing both cell growth inhibition and a senescence-like phenotype. nih.gov It showed remarkable antiproliferative activity with an IC₅₀ value of 0.03 µM and effectively induced the senescence-like morphological changes with an EC₅₀ value of 0.04 µM in A375 cells. nih.gov This demonstrates a strong correlation between the induction of senescence and the inhibition of melanoma cell growth. nih.gov
Table 1: Activity of Compound 54 in A375 Melanoma Cells
| Metric | Value (µM) | Description |
|---|---|---|
| IC₅₀ | 0.03 | The concentration at which 50% of cell growth is inhibited. |
| EC₅₀ | 0.04 | The concentration at which 50% of the maximal senescence-like phenotypic response is observed. |
The discovery of these active N-arylpiperidine-3-carboxamide derivatives was facilitated by a newly developed whole-cell-based screening assay. nih.gov This methodology combined High-Throughput Screening (HTS) with High-Content Screening (HCS) image-based technology to analyze cellular responses on a large scale. nih.govacs.org
Initially, a library of approximately 110,000 diverse small molecules was screened to identify compounds that could induce specific phenomic changes associated with senescence in A375 melanoma cells. nih.gov The image-based HCS assay was crucial as it allowed for the detailed measurement of morphological changes—such as enlarged cytoplasm and nucleus, and increased cytoplasmic granules—along with cell counts. nih.gov This phenomic approach provided a more nuanced understanding of the compound's effect beyond simple cytotoxicity. nih.gov
To validate the assay, doxorubicin was used as a positive control, as it is a well-documented inducer of DNA-damage-mediated senescence. nih.gov The successful application of this HTS/HCS method allowed for the identification of the initial hit compound, which then guided the synthesis of a focused library of 45 analogues to explore the structure-activity relationship and identify more potent derivatives like compound 54 . nih.gov
Antibacterial Activity of N,N-Diethyl-Substituted Sulfonamide Analogues
Analogues of this compound, specifically those incorporating a sulfonamide moiety, have been investigated for their antibacterial properties. Sulfonamides are a well-established class of antibacterial agents that function by mimicking p-aminobenzoic acid (PABA), an essential nutrient for bacterial growth. nih.gov
In one study, a series of α-tolylsulfonamides and their N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The results showed that 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid was the most potent compound against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 1.8 μg/mL. nih.gov The most active compound against E. coli was 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate , which exhibited an MIC of 12.5 μg/mL. nih.gov
Another study focused on a series of N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides. researchgate.netcovenantuniversity.edu.ng In this series, N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide emerged as the most effective antibacterial agent, displaying an MIC of 12.5 μg/mL against E. coli and 25 μg/mL against S. aureus. researchgate.netresearchgate.net
Table 2: In Vitro Antibacterial Activity of Selected Sulfonamide Analogues
| Compound Name | Target Organism | MIC (μg/mL) |
|---|---|---|
| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | 1.8 |
| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | Escherichia coli | 12.5 |
| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Escherichia coli | 12.5 |
| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Staphylococcus aureus | 25 |
Structure Activity Relationship Sar Studies and Computational Modeling
Elucidation of Key Structural Moieties for Bioactivity
The biological effects of (3S)-N,N-diethylpiperidine-3-carboxamide and its derivatives are intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups. SAR studies have been instrumental in identifying the critical molecular components responsible for potency and selectivity.
Influence of Piperidine (B6355638) Ring Substitutions on Potency and Selectivity
While specific SAR studies detailing substitutions on the piperidine ring of this compound are not extensively documented in publicly available literature, research on analogous piperidine-3-carboxamide scaffolds provides valuable insights. For instance, in studies of N-arylpiperidine-3-carboxamide derivatives, modifications to the piperidine ring have been shown to significantly impact biological activity. nih.gov The integrity of the piperidine-3-carboxamide moiety itself is often crucial for activity. For example, shifting the carboxamide group to the 4-position of the piperidine ring can lead to a loss of activity, highlighting the importance of the substitution pattern on the heterocyclic ring. researchgate.net
In a series of pyrimidine-4-carboxamides, the conformational restriction imposed by a piperidine ring at a specific position was found to be beneficial for inhibitory potency. nih.gov The substitution of a more flexible N-methylphenethylamine group with an (S)-3-phenylpiperidine resulted in a threefold increase in activity, suggesting that the rigidity and specific conformation of the piperidine ring are key to favorable interactions with biological targets. nih.gov
The following table summarizes the impact of piperidine ring modifications on the activity of analogous carboxamide compounds:
| Compound/Analog Series | Modification | Effect on Activity | Reference |
| N-arylpiperidine-3-carboxamides | Shift of carboxamide to 4-position | Inactive | researchgate.net |
| Pyrimidine-4-carboxamides | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in potency | nih.gov |
Conformational Analysis and Stereochemical Impact on Biological Function
Stereochemistry plays a pivotal role in the biological function of chiral molecules like this compound. The "S" designation indicates a specific three-dimensional arrangement of the substituents around the chiral center at the 3-position of the piperidine ring.
Studies on related N-arylpiperidine-3-carboxamide derivatives have demonstrated a clear preference for the (S)-enantiomer in terms of biological activity. In one instance, the (S)-isomer with a pyridine (B92270) ring in a specific position demonstrated markedly improved antimelanoma activity compared to its (R)-counterpart. nih.gov This suggests that the spatial orientation of the diethylcarboxamide group is critical for optimal interaction with the target, a common theme in drug-receptor binding. A pharmacophore model developed for a series of piperidine-3-carboxamide derivatives also highlighted the significant difference in biological activities between the S- and R-configurations. researchgate.net The piperidine ring in many biologically active derivatives is known to adopt a chair conformation. researchgate.net
The preference for the (S)-enantiomer underscores the importance of a precise geometric fit between the molecule and its biological target, where even a subtle change in the spatial arrangement of atoms can lead to a significant loss of potency.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent molecules.
Machine Learning Applications in Activity Prediction
In recent years, machine learning (ML) has become an integral part of QSAR modeling, offering powerful algorithms to handle complex and non-linear relationships between molecular descriptors and biological activity. researchgate.netnih.gov Various ML techniques, such as artificial neural networks (ANN), support vector machines (SVM), and random forests, have been applied to predict the activity of piperidine derivatives. nih.govoup.com
For instance, a study on piperidine carboxamide derivatives as ALK inhibitors utilized an artificial neural network to validate the predictive accuracy of their 3D-QSAR model. arabjchem.org Another study on the toxicity of piperidine derivatives against Aedes aegypti employed multiple machine learning approaches, including SVM and neural networks, to develop predictive QSAR models. nih.gov These approaches allow for the screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process. arxiv.org
Descriptor Selection and Model Development
The development of a robust QSAR model is highly dependent on the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule and can be categorized into various types, including 2D and 3D descriptors.
In QSAR studies of piperidine derivatives, a range of descriptors has been employed. These include topological descriptors, which describe the connectivity of the molecule, as well as steric, electrostatic, and hydrophobic parameters derived from 3D structures. researchgate.netnih.gov For a series of piperidine carboxamide derivatives targeting ALK, the 3D-QSAR models indicated the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory potency. researchgate.net The process of descriptor selection is a critical step to avoid overfitting and to build a model with good predictive power for external datasets. arabjchem.org
The statistical quality of the developed QSAR models is assessed using various metrics, such as the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive r-squared (r²_pred) for an external test set. arabjchem.org A statistically significant and externally predictive QSAR model can provide valuable insights into the structural requirements for bioactivity.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations offer a powerful computational lens to visualize and understand the interactions between a small molecule like this compound and its biological target at an atomic level. These techniques are instrumental in rationalizing observed SAR data and in guiding the design of new, more effective compounds.
Docking studies on analogous piperidine-3-carboxamide inhibitors have revealed key interactions within the binding site of their target proteins. For example, in the case of cathepsin K inhibitors, molecular docking showed that the piperidyl group can form σ-π hydrophobic interactions with specific amino acid residues, such as Tyr67. mdpi.com Furthermore, the carbonyl oxygen of the carboxamide moiety is often involved in forming crucial hydrogen bonds with the protein backbone. mdpi.com
Prediction of Ligand-Receptor Binding Modes and Interactions
The precise way in which this compound binds to a receptor is crucial for its pharmacological effect. Computational docking studies are a primary method used to predict this binding orientation and the key interactions that stabilize the ligand-receptor complex. While specific docking studies for this compound are not extensively detailed in publicly available literature, the general principles of how similar piperidine carboxamide scaffolds interact with receptors can be inferred.
For a molecule like this compound, the binding is typically governed by a combination of forces:
Hydrogen Bonding: The amide group is a key functional group capable of both donating and accepting hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group of the piperidine ring (if protonated) can act as a hydrogen bond donor. These interactions with specific amino acid residues in the receptor's binding pocket are often critical for anchoring the ligand.
Van der Waals Interactions: The diethyl groups and the aliphatic piperidine ring contribute to the molecule's shape and can engage in favorable van der Waals contacts with nonpolar residues in the binding site, enhancing binding affinity.
Ionic Interactions: The piperidine nitrogen is basic and can be protonated at physiological pH. This positive charge can form a strong ionic bond, or salt bridge, with a negatively charged amino acid residue, such as aspartic acid or glutamic acid, in the receptor. This is a common and often dominant interaction for many piperidine-containing ligands.
The stereochemistry at the C3 position of the piperidine ring is expected to be a critical determinant of the binding mode. The (3S)-configuration will dictate a specific three-dimensional arrangement of the substituents, which in turn will influence how the molecule fits into the chiral environment of the receptor's binding pocket. This precise fit is essential for achieving high-affinity binding and biological activity.
Interactive Data Table: Potential Intermolecular Interactions of this compound
| Molecular Feature | Potential Interaction Type | Potential Interacting Residues in Target Protein |
| Piperidine Nitrogen | Ionic Interaction / Salt Bridge | Aspartic Acid, Glutamic Acid |
| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Piperidine Ring | Van der Waals / Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine |
| Diethyl Groups | Van der Waals / Hydrophobic | Alanine, Proline, Methionine |
Homology Modeling for Target Proteins
When the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or cryo-electron microscopy), a computational technique called homology modeling can be used to build a predictive model. This method relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures.
The process of building a homology model for a target of this compound would involve these key steps:
Template Identification: The first step is to search protein structure databases (like the Protein Data Bank or PDB) for proteins with a known experimental structure that have a high degree of sequence similarity to the target protein.
Sequence Alignment: The amino acid sequence of the target protein is then carefully aligned with the sequence of the chosen template structure.
Model Building: A three-dimensional model of the target protein is constructed based on the alignment with the template structure. The coordinates of the conserved regions are copied from the template, and the loops and side chains of non-conserved residues are modeled.
Model Refinement and Validation: The initial model is then refined to correct any steric clashes or unfavorable geometries. The quality of the final model is assessed using various computational tools to ensure it is stereochemically and energetically reasonable.
Once a reliable homology model of the target protein is generated, it can be used in docking studies with this compound to predict binding modes and affinities, as described in the previous section. This approach is particularly valuable in the early stages of drug discovery when experimental structures of the target are unavailable. For instance, if this compound were found to target a novel G-protein coupled receptor (GPCR), for which obtaining an experimental structure is often challenging, homology modeling would be an essential tool to rationalize its activity and guide further optimization.
Role in Chemical Biology and Advanced Drug Discovery Research
Utilization as Synthetic Building Blocks for Complex Molecules
The piperidine (B6355638) ring is a fundamental heterocyclic motif in the synthesis of pharmaceuticals. mdpi.com Chiral piperidine scaffolds, such as the one found in (3S)-N,N-diethylpiperidine-3-carboxamide, are particularly valuable as they allow for the creation of stereochemically defined molecules, which is crucial for selective interaction with biological targets. thieme-connect.com The development of efficient synthetic methods to produce enantiomerically pure piperidine derivatives is an ongoing area of research. nih.gov These scaffolds serve as versatile starting points for the synthesis of more complex molecules, including those with therapeutic potential. nih.gov The introduction of a chiral piperidine core can influence the physicochemical properties of a molecule, enhance its biological activity and selectivity, improve its pharmacokinetic profile, and reduce potential toxicity. thieme-connect.com
While specific examples detailing the use of this compound as a starting building block for more complex, named molecules are not extensively documented in publicly available research, the broader class of chiral piperidine-3-carboxamides is recognized for its utility in constructing diverse molecular libraries for drug discovery. nih.gov The synthesis of such scaffolds often involves multi-step sequences, and their availability allows for systematic exploration of the chemical space around a particular pharmacophore. nih.gov
Contributions to Lead Compound Identification and Optimization
The N-arylpiperidine-3-carboxamide scaffold has been identified as a promising starting point for the development of new anticancer agents. In a notable study, a high-throughput screening of a small-molecule library led to the discovery of an N-arylpiperidine-3-carboxamide derivative that induces a senescence-like phenotype in human melanoma cells. nih.gov This initial "hit" compound served as a lead for further optimization.
A focused library of analogues was synthesized to explore the structure-activity relationship (SAR) of these piperidine-3-carboxamide derivatives. nih.gov This process involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. The study revealed that the piperidine-3-carboxamide moiety was crucial for the observed activity. nih.gov
Of particular significance was the finding that the stereochemistry at the 3-position of the piperidine ring had a substantial impact on the compound's potency. The S-enantiomer of one of the lead compounds demonstrated significantly higher activity compared to its R-enantiomer, highlighting the importance of chirality in the interaction with the biological target. nih.gov Further optimization led to the identification of a potent derivative, an S-isomer with a pyridine (B92270) and a pyrrole (B145914) group, which exhibited improved antimelanoma activity with an IC₅₀ of 0.03 µM. nih.gov
Table 1: Senescence-Inducing and Antiproliferative Activity of N-Arylpiperidine-3-carboxamide Derivatives nih.gov
| Compound | EC₅₀ (µM) | IC₅₀ (µM) |
|---|---|---|
| 1 (racemic) | 1.24 | 0.88 |
| 19 (R-isomer) | > 20 | > 20 |
| 20 (S-isomer) | 0.27 | 0.27 |
| 54 (optimized S-isomer) | 0.04 | 0.03 |
EC₅₀ represents the effective concentration of a compound that induces senescence in half the cell population. IC₅₀ represents the concentration of a compound where the cell number is reduced by 50%.
This research exemplifies how the piperidine-3-carboxamide scaffold, and specifically its chiral S-isomer, can be a critical component in the identification and optimization of lead compounds for drug discovery.
Development of Chemical Probes for Biological Target Validation
While there is no specific documentation of this compound being used as a chemical probe, the broader class of piperidine-containing molecules has been utilized in the development of such tools. Chemical probes are essential for validating the role of specific biological targets in disease processes. The piperidine scaffold's ability to be readily modified makes it a suitable framework for designing probes with high affinity and selectivity for their intended targets. rsc.org For instance, piperidine derivatives have been developed as antagonists for various receptors, which can be adapted into probes to study receptor function. acs.org
Future Perspectives and Emerging Research Directions
Design of Novel (3S)-N,N-Diethylpiperidine-3-carboxamide Derivatives with Improved Properties
The development of novel derivatives based on a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. For the piperidine-3-carboxamide scaffold, research has demonstrated the potential for creating derivatives with significant therapeutic effects.
In one notable study, a series of novel piperidine-3-carboxamide derivatives were designed and synthesized as potential agents for treating osteoporosis by targeting Cathepsin K. mdpi.com The design strategy involved a fragment-based approach, starting with a sulfonyl piperidine (B6355638) fragment, F-12, which showed inhibitory activity against Cathepsin K. mdpi.comnih.gov To enhance the interaction with the enzyme's active site, a benzylamine (B48309) group was introduced. mdpi.comnih.gov This led to the synthesis of a library of derivatives, with compound H-9 emerging as a particularly potent inhibitor with an IC₅₀ value of 0.08 µM. mdpi.com This compound demonstrated anti-bone resorption effects comparable to MIV-711, a Cathepsin K inhibitor that has undergone clinical trials. mdpi.com
Another area of active investigation is the development of piperidine-3-carboxamide derivatives for cancer therapy. Research has identified an N-arylpiperidine-3-carboxamide scaffold that induces a senescence-like phenotype in human melanoma cells. nih.gov Through the screening of a large chemical library, an initial hit compound was identified. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of a focused library of analogues. nih.gov Notably, the S-isomer with a pyridine (B92270) ring and a pyrrole (B145914) moiety, compound 54, exhibited significantly improved antimelanoma activity with an IC₅₀ of 0.03 µM. nih.gov This highlights the importance of stereochemistry and specific structural modifications in achieving high potency.
These studies underscore the potential for designing novel derivatives of this compound with enhanced therapeutic properties for a range of diseases.
Application of Advanced Computational and AI-Driven Approaches in Drug Design
The integration of computational and artificial intelligence (AI)-driven methods is revolutionizing the field of drug discovery, offering the potential to accelerate the identification and optimization of new drug candidates. ncats.iooup.com These advanced approaches are particularly well-suited for the exploration of the chemical space around scaffolds like this compound.
Computer-Aided Drug Design (CADD) encompasses a range of techniques, including molecular docking, pharmacophore mapping, and quantitative structure-activity relationship (QSAR) modeling, which can be used to predict the binding affinity and biological activity of novel compounds. ncats.iomdpi.com For instance, molecular docking studies were instrumental in understanding the binding mode of piperidine-3-carboxamide derivatives with Cathepsin K, revealing key hydrogen bonds and hydrophobic interactions. mdpi.com
For this compound, these computational tools can be leveraged to:
Virtually screen large libraries of potential derivatives to identify those with the highest predicted affinity for a specific biological target.
Optimize the structure of lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties.
Elucidate the mechanism of action by simulating the interaction of the compound with its biological target at an atomic level.
The application of these advanced computational methods holds the key to unlocking the full therapeutic potential of this compound and its derivatives.
Expansion of In Vitro Mechanistic Studies to New Biological Targets
While initial research has pointed towards specific biological targets for piperidine-3-carboxamide derivatives, a significant opportunity lies in expanding in vitro mechanistic studies to a broader range of potential targets. This exploration could uncover novel therapeutic applications for this compound.
Current research has identified Cathepsin K as a target for piperidine-3-carboxamide derivatives in the context of osteoporosis. mdpi.comnih.gov In vitro assays have confirmed the inhibitory activity of these compounds and their ability to reduce bone resorption. mdpi.com Another established area of investigation is the induction of senescence in melanoma cells, though the precise molecular target remains a subject for further study. nih.gov
Emerging evidence suggests that the therapeutic reach of this chemical class could be much wider. For example, some piperidine derivatives have been investigated for their potential to modulate the endocannabinoid system, with (3R)-N,N-Diethylpiperidine-3-carboxamide showing interaction with fatty acid amide hydrolase (FAAH). Given that this compound is the enantiomer of this compound, investigating its activity at FAAH and other components of the endocannabinoid system is a logical next step.
Furthermore, studies on related pyridine carboxamide derivatives have shown inhibitory activity against urease, a key enzyme in the pathogenesis of infections by ureolytic bacteria. This suggests that this compound and its analogues could be explored as potential antibacterial agents. Additionally, pyridine-3-carboxamide (B1143946) analogues have been developed to combat bacterial wilt in tomatoes, indicating a potential application in agriculture.
Future in vitro mechanistic studies should therefore aim to screen this compound and its novel derivatives against a diverse panel of biological targets, including but not limited to:
G-protein coupled receptors (GPCRs)
Ion channels
Kinases
Other enzymes implicated in various disease pathways
This expanded screening approach will be crucial for uncovering the full therapeutic potential of this promising chemical scaffold.
Development of Robust Enantioselective Synthetic Routes for Scalability
The biological activity of chiral molecules is often highly dependent on their stereochemistry. As seen in the case of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the S-isomer can be significantly more potent than the R-isomer. nih.gov Therefore, the development of robust and scalable enantioselective synthetic routes is critical for the production of this compound as a single, pure enantiomer.
Traditional methods for obtaining chiral compounds often rely on the resolution of a racemic mixture, which is inherently inefficient as it discards at least half of the material. Modern synthetic chemistry, however, offers more elegant and efficient solutions.
A promising approach for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes aryl or vinyl boronic acids and a pyridine derivative to produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. A subsequent reduction step can then furnish the desired 3-substituted piperidine. This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and final reduction, provides a versatile and efficient route to a wide variety of chiral piperidines.
Another innovative strategy combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. This two-step process simplifies the construction of complex piperidines by first selectively introducing a hydroxyl group using an enzyme, followed by a nickel-electrocatalyzed cross-coupling reaction to form new carbon-carbon bonds. This modular approach has the potential to significantly streamline the synthesis of complex piperidine-containing molecules.
The development and optimization of such enantioselective synthetic routes will be essential for the cost-effective and large-scale production of this compound, paving the way for its potential advancement into preclinical and clinical development.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the piperidine backbone and diethylamide substituents. Key signals include the carboxamide carbonyl (~165-170 ppm in 13C NMR) and diethyl group protons (δ ~1.0–1.3 ppm for CH3, δ ~3.2–3.5 ppm for CH2) .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the (3S) configuration and spatial arrangement .
- Chiral Chromatography : Chiral HPLC or GC with columns like Chiralpak IA/IB ensures enantiopurity by comparing retention times to standards .
Advanced: How do researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer :
Discrepancies may arise from variations in:
- Experimental Conditions : Differences in solvent polarity (e.g., DMSO vs. aqueous buffers) or pH can alter compound solubility and receptor binding. Standardize protocols using controlled buffers (e.g., PBS at pH 7.4) .
- Enantiomeric Purity : Impure (3S) samples contaminated with (3R)-enantiomers may skew results. Validate purity via chiral HPLC before assays .
- Assay Specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate activity .
Advanced: What computational approaches predict the binding modes of this compound to biological targets?
Q. Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with targets (e.g., GPCRs or enzymes). The piperidine ring’s chair conformation and carboxamide orientation are critical for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy with MM/GBSA .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to optimize derivatives .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and weighing to prevent inhalation of airborne particles .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the stereochemistry of this compound influence its pharmacokinetic properties?
Q. Methodological Answer :
- Metabolic Stability : The (3S) configuration may resist cytochrome P450-mediated oxidation due to steric hindrance, prolonging half-life. Compare metabolic rates in liver microsomes (human vs. rodent) .
- Membrane Permeability : The stereochemistry affects logD (octanol-water distribution). Measure permeability using Caco-2 cell monolayers or PAMPA assays .
- Protein Binding : Use equilibrium dialysis to assess enantiomer-specific binding to serum albumin, which impacts free drug concentration .
Basic: What analytical techniques quantify this compound in complex biological matrices?
Q. Methodological Answer :
- LC-MS/MS : Employ reverse-phase C18 columns with MRM transitions for sensitive detection (LOQ ~1 ng/mL). Use deuterated internal standards (e.g., d5-ethyl groups) to correct matrix effects .
- UV-Vis Spectroscopy : Quantify via carboxamide absorbance at ~210 nm, but validate specificity against metabolites .
Advanced: What strategies mitigate racemization during the synthesis or storage of this compound?
Q. Methodological Answer :
- Low-Temperature Storage : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to slow racemization .
- Acidic/Inert Conditions : Perform reactions under nitrogen and avoid basic conditions that promote ring inversion .
- Stability Testing : Monitor ee over time via chiral HPLC under accelerated conditions (40°C/75% RH) to predict shelf life .
Basic: How is the solubility profile of this compound characterized for in vitro assays?
Q. Methodological Answer :
- Shake-Flask Method : Measure solubility in PBS, DMSO, and ethanol at 25°C. Use HPLC to quantify saturated solutions after 24 hr equilibrium .
- Co-Solvent Systems : For low aqueous solubility, use cyclodextrin inclusion complexes or surfactants (e.g., Tween-80) to enhance dissolution .
Advanced: How can researchers design derivatives of this compound to improve target selectivity?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute the diethyl group with trifluoroethyl or cyclopropylamide to modulate steric/electronic effects .
- Fragment-Based Design : Screen piperidine ring substituents (e.g., 4-fluoro or 2-methyl) to enhance binding to hydrophobic pockets .
- Prodrug Strategies : Introduce ester or carbamate moieties to improve bioavailability and enable targeted release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
